molecular formula C20H16N4O4 B13105850 3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)furan-2-carboxylic acid

3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)furan-2-carboxylic acid

Cat. No.: B13105850
M. Wt: 376.4 g/mol
InChI Key: WIXSFCIKXZDARW-UHFFFAOYSA-N
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Description

3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)furan-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an indazole ring, a furan ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the indazole ring, followed by the introduction of the furan ring and the carboxylic acid group. Common reagents used in these reactions include aniline derivatives, furan derivatives, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)furan-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecular architectures.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)furan-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)thiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)furan-2-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

3-[3-amino-1-[(4-methylphenyl)carbamoyl]indazol-5-yl]furan-2-carboxylic acid

InChI

InChI=1S/C20H16N4O4/c1-11-2-5-13(6-3-11)22-20(27)24-16-7-4-12(10-15(16)18(21)23-24)14-8-9-28-17(14)19(25)26/h2-10H,1H3,(H2,21,23)(H,22,27)(H,25,26)

InChI Key

WIXSFCIKXZDARW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C3=C(C=C(C=C3)C4=C(OC=C4)C(=O)O)C(=N2)N

Origin of Product

United States

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